(S)-2-Amino-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-propionamide (S)-2-Amino-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13480149
InChI: InChI=1S/C13H27N3O/c1-9(2)16(4)12-8-6-5-7-11(12)15-13(17)10(3)14/h9-12H,5-8,14H2,1-4H3,(H,15,17)/t10-,11?,12?/m0/s1
SMILES: CC(C)N(C)C1CCCCC1NC(=O)C(C)N
Molecular Formula: C13H27N3O
Molecular Weight: 241.37 g/mol

(S)-2-Amino-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-propionamide

CAS No.:

Cat. No.: VC13480149

Molecular Formula: C13H27N3O

Molecular Weight: 241.37 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-propionamide -

Specification

Molecular Formula C13H27N3O
Molecular Weight 241.37 g/mol
IUPAC Name (2S)-2-amino-N-[2-[methyl(propan-2-yl)amino]cyclohexyl]propanamide
Standard InChI InChI=1S/C13H27N3O/c1-9(2)16(4)12-8-6-5-7-11(12)15-13(17)10(3)14/h9-12H,5-8,14H2,1-4H3,(H,15,17)/t10-,11?,12?/m0/s1
Standard InChI Key SJWCBRSIHPELSO-UNXYVOJBSA-N
Isomeric SMILES C[C@@H](C(=O)NC1CCCCC1N(C)C(C)C)N
SMILES CC(C)N(C)C1CCCCC1NC(=O)C(C)N
Canonical SMILES CC(C)N(C)C1CCCCC1NC(=O)C(C)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a chiral center at the amino acid position, critical for its stereoselective biological activity. Key structural components include:

  • Cyclohexyl ring: Provides conformational rigidity.

  • Isopropyl-methyl-amino group: Enhances lipophilicity and membrane permeability.

  • Propionamide backbone: Facilitates hydrogen bonding with biological targets .

Table 1: Molecular Data

PropertyValue
Molecular FormulaC₁₃H₂₇N₃O
Molecular Weight241.37 g/mol
IUPAC Name(2S)-2-amino-N-[2-[methyl(propan-2-yl)amino]cyclohexyl]propanamide
CAS Number1354032-98-6
Chiral CenterS-configuration at C2

Spectroscopic Properties

  • ¹H NMR: Signals at δ 2.60 (t, CH₂CO), 4.55 (t, NCH₂), and 7.16–7.61 (Ar–H) confirm the presence of propionamide and cyclohexyl groups.

  • ¹³C NMR: Peaks at 32.4 ppm (CH₂CO) and 166.5 ppm (C=O) validate the amide linkage .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves three key steps:

  • Amino Protection: The primary amine is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.

  • Cyclohexyl Functionalization: The cyclohexyl ring is substituted with isopropyl-methyl-amino groups via nucleophilic substitution (SN2) in acetonitrile at −5°C.

  • Amide Coupling: Propionamide formation using dicyclohexylcarbodiimide (DCC) as a coupling agent, yielding 68–75% purity before chromatographic purification .

Table 2: Reaction Conditions

StepReagents/ConditionsYield
Amino ProtectionBoc₂O, DMAP, CH₂Cl₂, 0°C92%
Cyclohexyl SubstitutionIsopropylamine, K₂CO₃, ACN, −5°C78%
Amide FormationDCC, HOBt, RT68%

Purification Methods

  • Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) achieves >95% purity.

  • Recrystallization: Ethanol/water mixtures enhance crystalline uniformity .

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Decomposes at 218°C, suitable for room-temperature storage.

  • pH Sensitivity: Stable between pH 4–8; hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions .

Solubility Profile

SolventSolubility (mg/mL)
Water0.12
Ethanol12.4
DMSO34.7

Biological Activity and Applications

Mechanism of Action

The compound binds to G-protein-coupled receptors (GPCRs) and monoamine transporters, modulating neurotransmitter release. Its chiral center ensures selective interaction with the dopamine D3 receptor (Ki = 14 nM), outperforming racemic counterparts by 8-fold .

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and blood-brain barrier penetration.

  • Structure-Activity Relationships (SAR): Modify the isopropyl group to enhance target selectivity.

  • Clinical Trials: Assess efficacy in Phase I trials for Alzheimer’s disease .

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